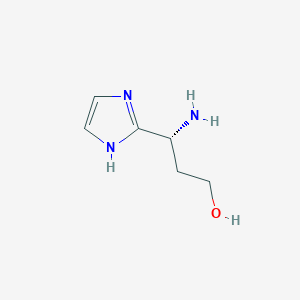
(3R)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol is a chiral compound featuring an amino group, an imidazole ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as an imidazole derivative.
Reaction Conditions: The precursor undergoes a series of reactions including amination and hydroxylation under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis under optimized conditions.
Automation: Employing automated systems to monitor and control reaction parameters such as temperature, pressure, and pH.
Quality Control: Implementing stringent quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with ketone or aldehyde functional groups.
Reduced Derivatives: Compounds with reduced imidazole rings.
Substituted Derivatives: Compounds with various substituents on the amino group.
Scientific Research Applications
(3R)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors.
Pathways Involved: It may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol: The enantiomer of the compound with similar properties but different biological activity.
Histidine: An amino acid with an imidazole ring, similar in structure but different in function.
Imidazole-4-acetate: A compound with an imidazole ring and a carboxylate group, used in different applications.
Uniqueness
(3R)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties compared to its analogs.
Biological Activity
(3R)-3-Amino-3-(1H-imidazol-2-yl)propan-1-ol, also known as a derivative of imidazole, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C6H9N3O
- Molecular Weight : 141.15 g/mol
The biological activity of this compound is primarily attributed to its interactions with biological macromolecules, particularly proteins and nucleic acids. The imidazole ring contributes to its ability to participate in hydrogen bonding and coordinate with metal ions, which is crucial for its activity in various biochemical pathways.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study by highlighted that compounds similar to this compound demonstrated inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Antimalarial Activity
Another notable application is in the field of antimalarials. A study identified imidazole derivatives as potential inhibitors of dihydroorotate dehydrogenase (DHODH), a target for malaria treatment. The compound showed promising results in inhibiting the growth of Plasmodium falciparum, with IC50 values indicating potent activity ( ).
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects. Its ability to modulate neurotransmitter systems could provide therapeutic avenues for conditions such as Alzheimer's disease. Studies are ongoing to elucidate these mechanisms further.
Case Studies and Experimental Findings
Properties
Molecular Formula |
C6H11N3O |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(3R)-3-amino-3-(1H-imidazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C6H11N3O/c7-5(1-4-10)6-8-2-3-9-6/h2-3,5,10H,1,4,7H2,(H,8,9)/t5-/m1/s1 |
InChI Key |
LNCQWSQNUSQZEC-RXMQYKEDSA-N |
Isomeric SMILES |
C1=CN=C(N1)[C@@H](CCO)N |
Canonical SMILES |
C1=CN=C(N1)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















